molecular formula C13H14BrN3O B1278121 2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine CAS No. 205672-18-0

2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine

Cat. No. B1278121
CAS RN: 205672-18-0
M. Wt: 308.17 g/mol
InChI Key: XJFSSPYYQITUEP-UHFFFAOYSA-N
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Description

The compound "2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine" is a chemical entity that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 3, and four carbon atoms. The benzyloxy group attached to the pyrimidine ring suggests that the compound may have been modified for specific chemical or pharmacological properties.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the synthesis of antipyrine derivatives, which are structurally related to pyrimidines, involves the formation of the pyrimidine ring followed by functionalization at specific positions on the ring . Similarly, the synthesis of N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine was achieved by coupling two different ring systems, indicating that a similar approach could be used for the synthesis of "this compound" . The benzylation step, as seen in the synthesis of related compounds, is typically performed using benzyl halides in the presence of a base .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized by various spectroscopic methods and confirmed by single-crystal X-ray diffraction . The presence of substituents on the pyrimidine ring, such as the benzyloxy group, can influence the overall molecular conformation and the potential for intramolecular interactions, such as hydrogen bonding, which can affect the stability and reactivity of the compound .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions, including nucleophilic substitutions, where the halogen atom (such as bromine in the 5-position) can be replaced by other nucleophiles . The presence of the dimethylamino group at the 4-position could also participate in reactions, potentially serving as a leaving group or being involved in the formation of coordination complexes with metals .

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" would be influenced by its functional groups. The benzyloxy group is likely to increase the hydrophobic character of the compound, while the bromine atom could make it more reactive in certain chemical transformations. The dimethylamino group might confer basic properties to the molecule. The melting point, solubility, and stability of the compound would be determined by the intermolecular interactions in the solid state, as well as by the electronic distribution within the molecule, which can be studied through DFT calculations .

Scientific Research Applications

Chemical Synthesis and Modification

  • Synthesis of Heterocyclic Compounds : 2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine is used in the synthesis of various heterocyclic compounds. For example, it is involved in the production of unfused heterobicycles that showed little activity as amplifiers of phleomycin (Kowalewski et al., 1981).

  • Development of Antifungal Agents : Derivatives of this compound have been synthesized and shown effectiveness against fungi like Aspergillus terreus and Aspergillus niger, indicating potential as antifungal agents (Jafar et al., 2017).

  • Herbicide Research : this compound is a key component in the synthesis of herbicidal ingredients used in oilseed rape herbicides, demonstrating its utility in agricultural chemical research (Yang & Lu, 2010).

  • Pharmaceutical Intermediate Synthesis : This compound is used in the synthesis of pharmaceutical intermediates, such as in the preparation of selective estrogen receptor modulators (Petrov et al., 2015).

Biological Activity and Applications

  • Antimicrobial Activity : Certain derivatives of this compound have demonstrated significant antimicrobial activity against various pathogenic bacterial and fungal strains, suggesting its potential in antimicrobial drug development (Ranganatha et al., 2018).

  • Anti-HIV Research : Some derivatives have shown virus-inhibiting properties concerning type 1 human immunodeficiency virus (HIV-1), indicating a potential role in anti-HIV medication development (Novikov et al., 2004).

  • Antiangiogenic Potential : Pyrimidine derivatives, synthesized from this compound, have been studied for their antiangiogenic properties, indicating possible use in cancer therapy (Jafar & Hussein, 2021).

Safety and Hazards

As with any chemical compound, handling “2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine” would require appropriate safety measures. It’s important to use personal protective equipment and ensure adequate ventilation .

Future Directions

The potential applications and future directions for this compound would depend on its physical, chemical, and biological properties. It could potentially be used in the development of new pharmaceuticals or as a building block in organic synthesis .

properties

IUPAC Name

5-bromo-N,N-dimethyl-2-phenylmethoxypyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O/c1-17(2)12-11(14)8-15-13(16-12)18-9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFSSPYYQITUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1Br)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444158
Record name 2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

205672-18-0
Record name 2-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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